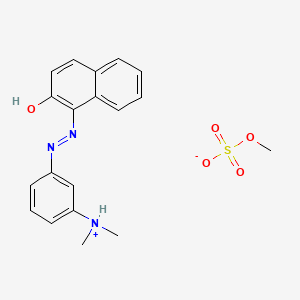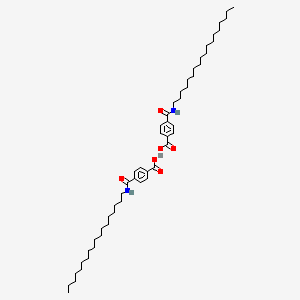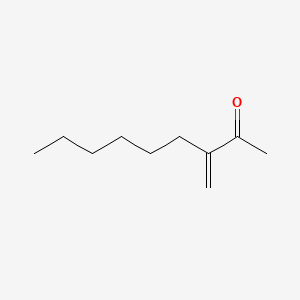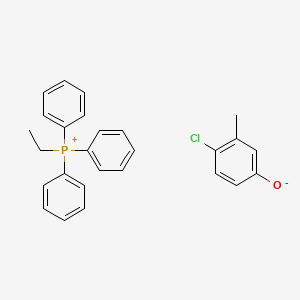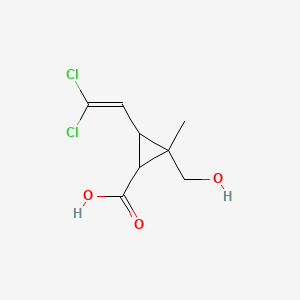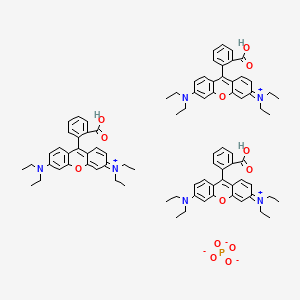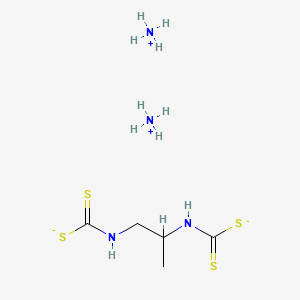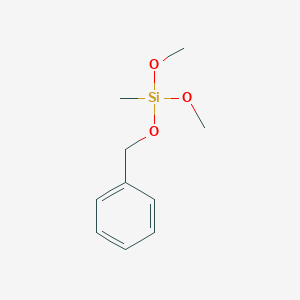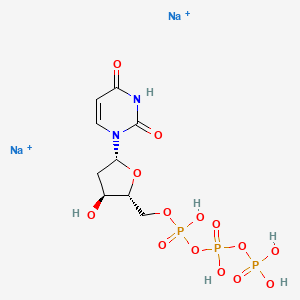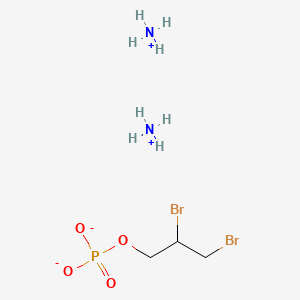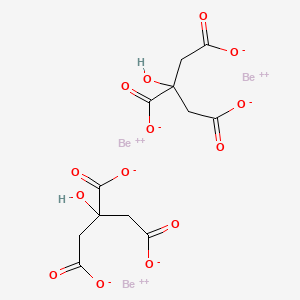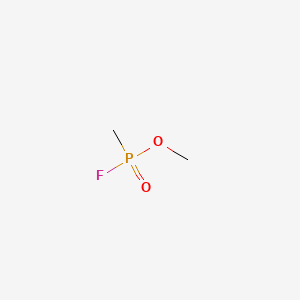
Manganous butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganous butyl phosphate is an inorganic compound that consists of manganese, butyl groups, and phosphate ions It is a derivative of manganese phosphate, where the manganese is in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganous butyl phosphate can be synthesized through a reaction between manganese(II) sulfate and butyl phosphate in an aqueous medium. The reaction typically involves the following steps:
- Dissolving manganese(II) sulfate in water.
- Adding butyl phosphate to the solution.
- Adjusting the pH to facilitate the precipitation of this compound.
- Filtering and drying the precipitate to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Manganous butyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: The butyl groups can be substituted with other organic groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Organic reagents like alkyl halides or carboxylic acids are used for substitution reactions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) phosphates.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various organophosphate derivatives.
Scientific Research Applications
Manganous butyl phosphate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme mimetics and as a potential antioxidant.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of manganous butyl phosphate involves its interaction with molecular targets such as enzymes and reactive oxygen species. It can mimic the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This antioxidant activity is crucial in protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Manganese(II) phosphate
- Manganese(III) phosphate
- Manganese pyrophosphate
- Manganese carbonate
Comparison
Manganous butyl phosphate is unique due to the presence of butyl groups, which enhance its solubility and reactivity compared to other manganese phosphates. Its ability to undergo substitution reactions makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
69011-04-7 |
|---|---|
Molecular Formula |
C4H9MnO4P |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
butyl phosphate;manganese(2+) |
InChI |
InChI=1S/C4H11O4P.Mn/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H2,5,6,7);/q;+2/p-2 |
InChI Key |
DXNQCJQBBZDSOA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


